molecular formula C13H10O4 B13975061 Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate CAS No. 62419-33-4

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate

Cat. No.: B13975061
CAS No.: 62419-33-4
M. Wt: 230.22 g/mol
InChI Key: UJDHUNQKAQSMKM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, characterized by the presence of a formyl group at the 5-position, a hydroxyl group at the 6-position, and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of 6-hydroxy-2-naphthoic acid, followed by esterification. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3), while the esterification is typically carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products

    Oxidation: 5-carboxy-6-hydroxynaphthalene-2-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-6-hydroxynaphthalene-2-carboxylate.

    Substitution: Methyl 5-formyl-6-alkoxynaphthalene-2-carboxylate.

Scientific Research Applications

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-2-furoate: Similar in structure but contains a furan ring instead of a naphthalene ring.

    Methyl 6-hydroxy-2-naphthoate: Lacks the formyl group at the 5-position.

    Methyl 5-hydroxy-2-naphthoate: Lacks the formyl group and has the hydroxyl group at a different position.

Uniqueness

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate is unique due to the combination of its formyl, hydroxyl, and carboxylate ester groups on a naphthalene backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

62419-33-4

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H10O4/c1-17-13(16)9-2-4-10-8(6-9)3-5-12(15)11(10)7-14/h2-7,15H,1H3

InChI Key

UJDHUNQKAQSMKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)C=O

Origin of Product

United States

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